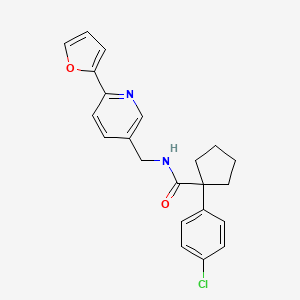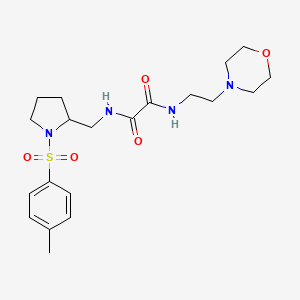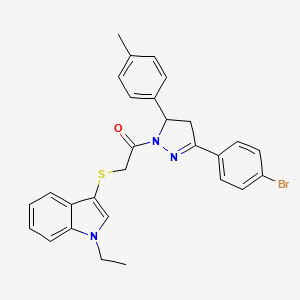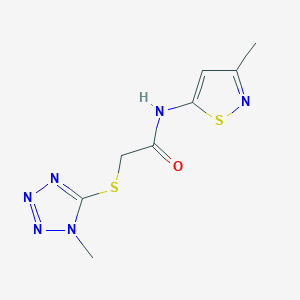
1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide often involves multicomponent reactions, including condensation and cycloaddition reactions. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines, which shares structural similarities, involves multicomponent condensation of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the molecular structure of related compounds. For instance, an X-ray diffraction study of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one revealed significant details about the dihedral angles between phenyl and heterocycle planes, suggesting a complex intermolecular interaction pattern, including the formation of Cl⋯Cl aggregates (Albov et al., 2005).
Chemical Reactions and Properties
Chemical reactions of compounds like 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involve interactions with receptors or molecular structures, leading to the formation of complexes or activation/inhibition of biological pathways. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, demonstrated potent antagonist activity for the CB1 cannabinoid receptor, highlighting the intricate molecular interactions underlying its chemical behavior (Shim et al., 2002).
科学的研究の応用
Antiprotozoal Activity
Research on similar furan-based compounds indicates significant antiprotozoal activity. A study by Das and Boykin (1977) involved the synthesis of substituted 2,5-bis(4-guanylphenyl)furans and related analogs. They found that while these compounds did not exhibit strong antimalarial activity, several were highly active against Trypanosoma rhodesiense in mice, indicating potential applications in treating protozoal infections (Das & Boykin, 1977).
Metabolism and Biotransformation
Understanding the metabolism and biotransformation of similar compounds provides insights into how 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide might be metabolized in biological systems. Nagahori et al. (2000) explored the metabolism of furametpyr, a fungicide with structural similarities, revealing that it undergoes several biotransformation reactions in rats including N-demethylation and various oxidations, with human cytochrome P450 playing a major role in its N-demethylation (Nagahori et al., 2000).
Neuropharmacological Research
Compounds structurally related to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide have been studied for their neuropharmacological properties. For instance, Harada et al. (1995) researched serotonin-3 (5-HT3) receptor antagonists and found that certain structural modifications led to substantial increases in activity, suggesting potential applications in treating conditions influenced by serotonin receptors (Harada et al., 1995).
PET Imaging in Neuroinflammation
In the field of neuroimaging, Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. Their study indicates potential for non-invasive imaging of neuroinflammatory conditions, which could be relevant for compounds similar to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide in understanding their role in neurological conditions (Lee et al., 2022).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-8-6-17(7-9-18)22(11-1-2-12-22)21(26)25-15-16-5-10-19(24-14-16)20-4-3-13-27-20/h3-10,13-14H,1-2,11-12,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGNVVYKIOKQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)



![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)


![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

